1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a phenylpiperazine group through a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.
Ether Formation: The bromonaphthalene is then reacted with an appropriate alcohol under basic conditions to form the 6-bromonaphthalen-2-yloxy intermediate.
Piperazine Coupling: The final step involves the coupling of the 6-bromonaphthalen-2-yloxy intermediate with 4-phenylpiperazine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major product is the reduced naphthalene derivative.
Substitution: The major products are the substituted naphthalene derivatives.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It serves as a probe in biochemical assays to study receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the phenylpiperazine group can interact with specific amino acid residues, leading to modulation of the target’s activity. This interaction can trigger downstream signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloronaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-[(6-Fluoronaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-[(6-Iodonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
Uniqueness
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom’s size and electronegativity can affect the compound’s overall pharmacokinetic and pharmacodynamic properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O2/c24-20-8-6-19-15-23(9-7-18(19)14-20)28-17-22(27)16-25-10-12-26(13-11-25)21-4-2-1-3-5-21/h1-9,14-15,22,27H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOFNQBBGPAPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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